![molecular formula C14H10INO3 B12522958 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated benzoxazole derivatives.
Substitution: Benzoxazole derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the interactions of benzoxazole derivatives with biological targets such as enzymes and receptors.
Material Science: Benzoxazole derivatives are known for their optical properties and can be used in the development of fluorescent probes and sensors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The iodine atom and methoxy group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine and methoxy groups, resulting in different chemical and biological properties.
4-Iodo-2-(benzo[d]oxazol-2-yl)phenol: Similar structure but without the methoxy group.
2-(Benzo[d]oxazol-2-yl)-4-methoxyphenol: Similar structure but without the iodine atom.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C14H10INO3 |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-4-iodo-5-methoxyphenol |
InChI |
InChI=1S/C14H10INO3/c1-18-13-7-11(17)8(6-9(13)15)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
InChI Key |
ZIZBTNYEJCAJIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C2=NC3=CC=CC=C3O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


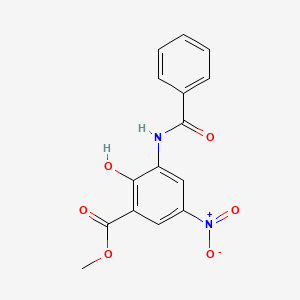
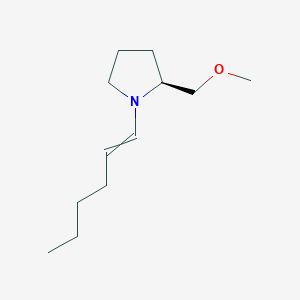
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
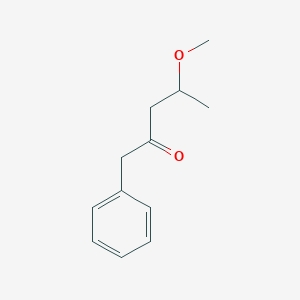
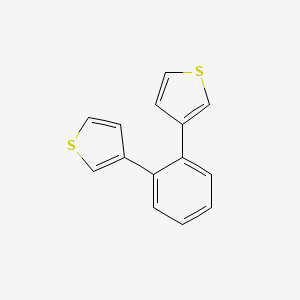
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
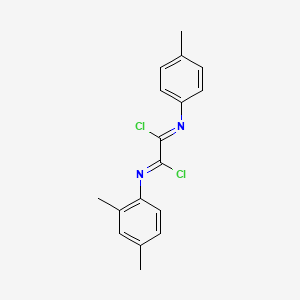
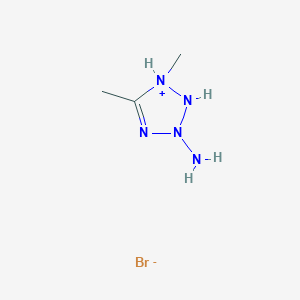
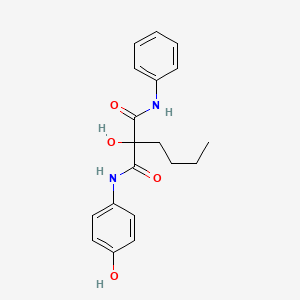
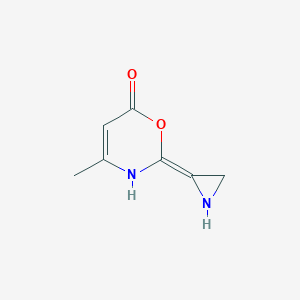
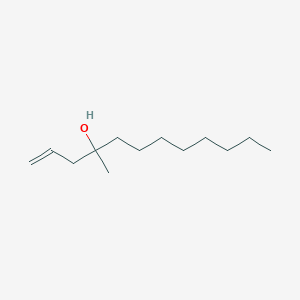

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
